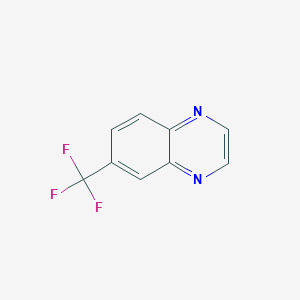

6-(Trifluoromethyl)quinoxaline

Overview

Description

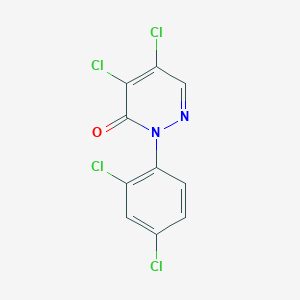

6-(Trifluoromethyl)quinoxaline (6-TFMQ) is a heterocyclic aromatic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and other organic solvents. 6-TFMQ exhibits a variety of properties that make it useful for a variety of scientific research applications. It has a low toxicity profile, making it a safe and effective compound for lab experiments. 6-TFMQ has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis and Optical Properties

- Y-shaped Tri-fluoromethyl Substituted Quinoxalines : A study focused on Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, investigating their synthesis, optical properties, and morphological studies. The derivatives showed interesting properties like negative and positive solvatochromism, large Stoke’s shifts, fluorescence in solid state, and Aggregation Induced Emission (AIE) due to the presence of the electron-withdrawing trifluoromethyl group (Rajalakshmi & Palanisami, 2020).

Synthesis, Spectra, and Theoretical Investigations

- Triarylamines based on 6H-Indolo[2,3-b]quinoxaline : This research involved synthesizing triarylamines with a 6H-indolo[2,3-b]quinoxaline core, exploring their absorption and emission spectra, electrochemical behavior, and thermal studies. These compounds demonstrated green or yellow emission and enhanced thermal stability, highlighting the potential for diverse applications in materials science (Thomas & Tyagi, 2010).

Synthetic Routes for Biological Applications

- Novel Synthetic Routes for Biologically Active Quinoxalines : Quinoxalines, including derivatives like 6-(Trifluoromethyl)quinoxaline, are significant in medicinal chemistry due to their pharmacological effects such as antifungal, antibacterial, antiviral, and antimicrobial properties. This review emphasized various synthetic routes developed for quinoxalines, focusing on green chemistry and cost-effective methods (Khatoon & Abdulmalek, 2021).

Catalysis and Luminescence in Biocompatibility

- Cu(II), Ir(I) and CuO Nanocatalyzed Synthesis of Luminescent Quinoxalines : This study explored the synthesis of quinoxaline derivatives with enhanced biocompatibility and cytotoxicity for potential use in pharmaceutical industries. The research highlighted the roles of these compounds in DNA and BSA binding studies, suggesting their applicability as cancer theranostic drugs (Maiti et al., 2020).

Electrochemical Behavior

- Electrochemistry of Quinoxaline Derivatives at Glassy Carbon Electrodes : An investigation into the redox behavior of a novel quinoxaline derivative, focusing on its interactions with glassy carbon electrodes in various pH conditions. This study evaluated important thermodynamic parameters, contributing to the understanding of quinoxaline derivatives in electrochemical applications (Shah et al., 2014).

Safety and Hazards

When handling 6-(Trifluoromethyl)quinoxaline, it is advised to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Ensure adequate ventilation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, ensuring them a bright future in medicinal chemistry . There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety with different molecular targets warrants further investigation .

Mechanism of Action

Target of Action

6-(Trifluoromethyl)quinoxaline is a quinoxaline derivative, a class of compounds known for their diverse biological activities Quinoxaline derivatives have been reported to target c-myc promoter g-quadruplex (g4), a repressor of c-myc transcription . They also target Pim-1/2 kinases, which play a key role in cancer progression, metastasis, and drug resistance .

Mode of Action

It’s known that quinoxaline derivatives can stabilize the g4 structure, leading to the downregulation of c-myc transcription . This interaction results in changes such as cell cycle arrest and apoptosis, repression of metastasis, and inhibition of cell growth .

Biochemical Pathways

For instance, they have shown antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . These activities suggest that this compound may influence pathways related to these biological processes.

Pharmacokinetics

In silico evaluations can be used to predict these properties .

Result of Action

Quinoxaline derivatives have been reported to induce cell cycle arrest and apoptosis, repress metastasis, and inhibit cell growth . These effects suggest that this compound may have similar impacts on cellular function.

Action Environment

It’s important to note that environmental factors such as ph, temperature, and the presence of other substances can affect the activity and stability of a compound . Therefore, these factors should be considered when studying the action of this compound.

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)quinoxaline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, this compound can interact with cytochrome P450 enzymes, affecting their catalytic functions . Additionally, this compound can form non-covalent interactions with proteins, influencing their conformation and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, it has been observed to induce apoptosis by modulating cell signaling pathways and gene expression . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization. Furthermore, this compound has been reported to influence cell proliferation and differentiation in various cell lines.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, interfering with their normal functions . This compound also acts as an enzyme inhibitor, blocking the activity of enzymes involved in critical biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard conditions, but it may degrade when exposed to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of various metabolites. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. These factors determine its localization and accumulation in specific tissues, which can impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . Its localization can influence its interactions with biomolecules and its overall efficacy. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization could affect cellular energy metabolism.

properties

IUPAC Name |

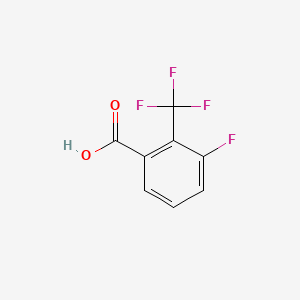

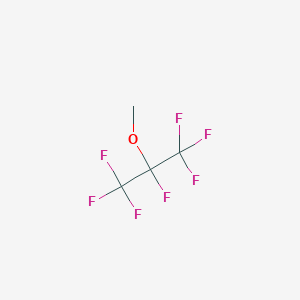

6-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVMFWYKYYDTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385097 | |

| Record name | 6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41959-33-5 | |

| Record name | 6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.